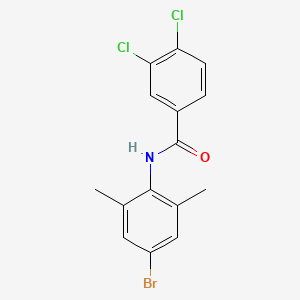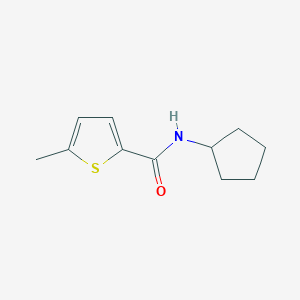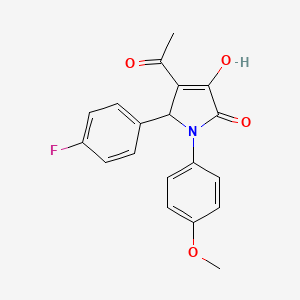![molecular formula C15H16N2O4S B5225166 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5225166.png)
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a group of compounds that have shown promising results in cancer therapy, due to their ability to alter gene expression and induce cell differentiation and apoptosis. MS-275 has been extensively studied for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, breast, lung, prostate, and colon cancer.
作用机制
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation results in the condensation of chromatin structure, leading to the repression of gene expression. By inhibiting HDAC activity, 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide promotes histone acetylation, leading to the relaxation of chromatin structure and the activation of tumor suppressor genes. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide also inhibits the activity of non-histone proteins, such as transcription factors and chaperone proteins, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has been shown to modulate the immune system, by enhancing the activity of natural killer cells and T cells, which are involved in the recognition and elimination of cancer cells. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the metastatic potential of cancer cells, by reducing their ability to invade and migrate to other tissues.
实验室实验的优点和局限性
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has also been shown to have a long half-life, allowing for less frequent dosing. However, 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects on non-histone proteins. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide also has limited efficacy in some types of cancer, such as pancreatic cancer.
未来方向
There are several future directions for the research on 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide, including the development of new analogs with improved pharmacokinetic properties and selectivity for specific HDAC isoforms. The combination of 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide with other anticancer agents, such as immunotherapy and targeted therapy, is also an area of active research. The identification of biomarkers that can predict the response to 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide and the development of personalized treatment strategies based on these biomarkers is another area of interest. The investigation of the role of 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide in other diseases, such as neurodegenerative disorders and inflammatory diseases, is also an area of potential future research.
合成方法
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide can be synthesized using a multi-step process, starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a sulfonyl group. The protected amine is then coupled with 4-methoxy-3-methylbenzoyl chloride to form the final product, 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide. The synthesis of 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide is a complex process that requires expertise in organic chemistry and careful attention to detail.
科学研究应用
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer. HDAC inhibitors like 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide have been shown to induce cell differentiation and apoptosis in cancer cells, while sparing normal cells. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo, including leukemia, lymphoma, breast, lung, prostate, and colon cancer cells. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-9-13(7-8-14(10)21-2)22(19,20)17-12-5-3-11(4-6-12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOZUQXVZSUBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5225083.png)


![3-[(4,5-diphenyl-1,3-thiazol-2-yl)(phenyl)amino]propanenitrile](/img/structure/B5225118.png)
![2-[isopropyl(methyl)amino]ethyl 4-chlorobenzoate hydrochloride](/img/structure/B5225119.png)

![(3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5225149.png)
![2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5225162.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5225163.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5225173.png)
![ethyl {[3-(1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5225180.png)
![4-allyl-1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5225182.png)
![2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone](/img/structure/B5225184.png)
![2-(5-bromo-2-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5225196.png)